3-methoxy-4-(5-phenylpentoxy)aniline
Overview
Description
m-Anisidine, 4-((5-phenylpentyl)oxy)-: is an organic compound with the molecular formula C18H23NO2. It is a derivative of m-anisidine, where the methoxy group is substituted with a 4-((5-phenylpentyl)oxy) group. This compound is known for its bioactive properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-((5-phenylpentyl)oxy)- typically involves the reaction of m-anisidine with 5-phenylpentanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of m-Anisidine, 4-((5-phenylpentyl)oxy)- involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-Anisidine, 4-((5-phenylpentyl)oxy)- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the methoxy group or the phenylpentyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
m-Anisidine, 4-((5-phenylpentyl)oxy)- is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of m-Anisidine, 4-((5-phenylpentyl)oxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
m-Anisidine: The parent compound with a methoxy group.
p-Anisidine: An isomer with the methoxy group in the para position.
o-Anisidine: An isomer with the methoxy group in the ortho position.
Uniqueness: m-Anisidine, 4-((5-phenylpentyl)oxy)- is unique due to the presence of the 4-((5-phenylpentyl)oxy) group, which imparts distinct chemical and biological properties compared to its isomers and other related compounds.
Properties
CAS No. |
15382-75-9 |
---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-methoxy-4-(5-phenylpentoxy)aniline |
InChI |
InChI=1S/C18H23NO2/c1-20-18-14-16(19)11-12-17(18)21-13-7-3-6-10-15-8-4-2-5-9-15/h2,4-5,8-9,11-12,14H,3,6-7,10,13,19H2,1H3 |
InChI Key |
MABQUKJZNJASAP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCCCCC2=CC=CC=C2 |
Appearance |
Solid powder |
15382-75-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-((5-phenylpentyl)oxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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